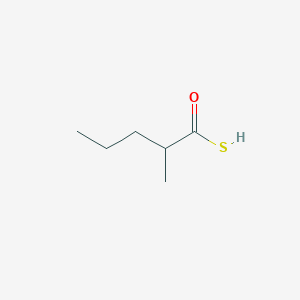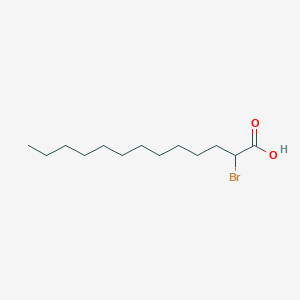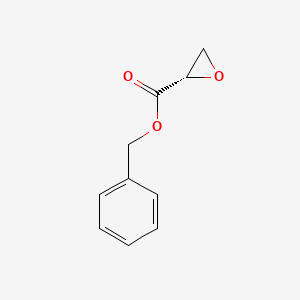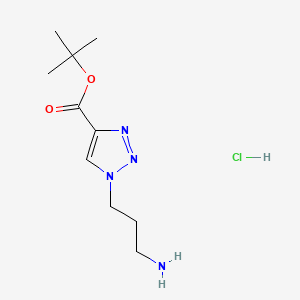
tert-butyl1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride: is a chemical compound that features a tert-butyl group, an aminopropyl chain, and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne.
Introduction of the Aminopropyl Chain: The aminopropyl chain can be introduced through nucleophilic substitution reactions.
Protection of the Amino Group: The amino group is often protected using tert-butyl carbamate to prevent unwanted side reactions during subsequent steps.
Formation of the Hydrochloride Salt: The final compound is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropyl chain.
Reduction: Reduction reactions can be used to modify the triazole ring or the aminopropyl chain.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the triazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the aminopropyl chain.
Reduction: Reduced forms of the triazole ring or aminopropyl chain.
Substitution: Substituted triazole derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
- Used in the synthesis of biologically active molecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, while the aminopropyl chain can form ionic bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
類似化合物との比較
tert-Butyl (3-aminopropyl)carbamate: Similar structure but lacks the triazole ring.
1-(3-Aminopropyl)-1H-1,2,3-triazole: Similar structure but lacks the tert-butyl group.
Uniqueness:
- The presence of both the tert-butyl group and the triazole ring in tert-butyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride provides unique steric and electronic properties, making it a versatile compound in various applications.
特性
分子式 |
C10H19ClN4O2 |
|---|---|
分子量 |
262.74 g/mol |
IUPAC名 |
tert-butyl 1-(3-aminopropyl)triazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H18N4O2.ClH/c1-10(2,3)16-9(15)8-7-14(13-12-8)6-4-5-11;/h7H,4-6,11H2,1-3H3;1H |
InChIキー |
NQBLGYTYFJBXMV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=CN(N=N1)CCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


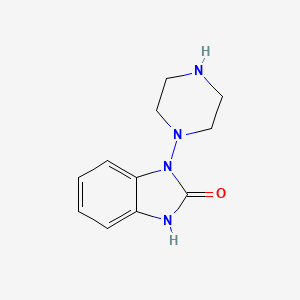
![1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B15296226.png)
![2-(Chloromethyl)pyrido[3,2-d]pyrimidin-4(3h)-one](/img/structure/B15296234.png)
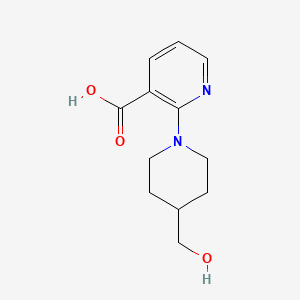
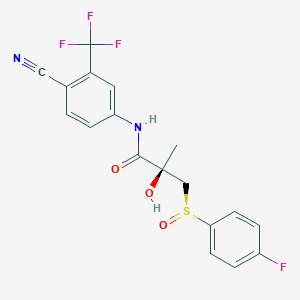
![2-Azaspiro[3.3]heptan-5-one, 4-methylbenzene-1-sulfonic acid](/img/structure/B15296256.png)
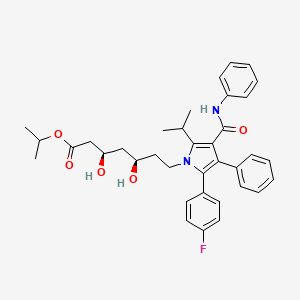
![[1-(Pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride](/img/structure/B15296266.png)
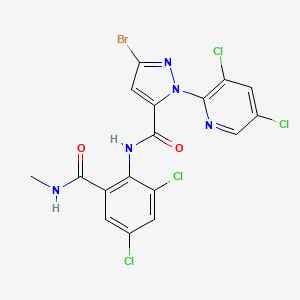
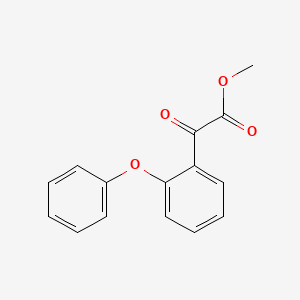
![rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid](/img/structure/B15296289.png)
